ethyl {2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
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Overview
Description
- Ethyl {2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a complex organic compound with a unique structure.
- It combines elements from both benzimidazole and pyrrolidine families, making it interesting for various applications.
Preparation Methods
- There are several synthetic routes to prepare this compound. One common method involves the reaction of 2-(2-chlorophenyl)ethylamine with 1H-benzimidazole-5-carboxylic acid followed by esterification with ethyl acetate.
- Industrial production typically involves optimized conditions, such as using suitable catalysts and solvents.
Chemical Reactions Analysis
- Ethyl {2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate can undergo various reactions:
Esterification: The initial synthesis involves esterification of the carboxylic acid group with ethanol.
Reduction: Reduction of the ketone group (5-oxopyrrolidine) can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions.
- Common reagents include ethyl acetate, reducing agents (such as lithium aluminum hydride), and Lewis acids (for esterification).
Scientific Research Applications
Medicine: This compound may have potential as a drug candidate due to its unique structure. Researchers explore its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer effects.
Chemistry: It serves as a model compound for studying reactivity patterns and designing new derivatives.
Industry: It could find applications in materials science, such as polymer additives or functional coatings.
Mechanism of Action
- The exact mechanism remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways affected by its structural features.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other benzimidazole derivatives, pyrrolidine-based molecules, and esters.
- The uniqueness of ethyl {2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate lies in its hybrid structure, combining features from different chemical families.
Remember that this compound’s applications and properties continue to evolve as scientific research progresses.
Properties
Molecular Formula |
C21H20ClN3O3 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
ethyl 2-[2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C21H20ClN3O3/c1-2-28-20(27)13-25-18-10-6-4-8-16(18)23-21(25)14-11-19(26)24(12-14)17-9-5-3-7-15(17)22/h3-10,14H,2,11-13H2,1H3 |
InChI Key |
MVBZEJCOKZIJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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